molecular formula C13H11BrN2O B1268571 N-benzyl-5-bromonicotinamide CAS No. 303031-43-8

N-benzyl-5-bromonicotinamide

Cat. No. B1268571
CAS RN: 303031-43-8
M. Wt: 291.14 g/mol
InChI Key: CTVYYGDKDNYJPO-UHFFFAOYSA-N
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Description

N-benzyl-5-bromonicotinamide (NBBrN) is an organic compound derived from nicotinic acid and benzyl bromide. It is an important synthetic intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial products. NBBrN is also used in scientific research as a substrate for enzyme-catalyzed reactions and as a reagent for the synthesis of other compounds.

Scientific Research Applications

Oxidation of Benzyl Ethers and Aromatic Aldehydes

N-benzyl-5-bromonicotinamide has been explored in oxidation reactions. Studies have shown its reactivity in the oxidation of benzyl ethers and aromatic aldehydes in aqueous acetic acid medium. These reactions display first-order dependence on this compound concentration and zero order on the substrate, indicating its efficiency as an oxidant under certain conditions (Balasubramaniyan, Priya, & Mathiyalagan, 2010); (Kavitha, Shenbagam, Balasubramaniyan, Sridharan, & Mathiyalagan, 2009).

Antimicrobial Activity

This compound has been identified as a stable, low-cost, and mild oxidant with potential antimicrobial activity. It has been screened for antibacterial activity against various bacteria, showing promise as a valuable addition to existing oxidants (Pushpalatha & Vivekanandan, 2007).

Reductive Debromination

Research has also explored the reductive debromination of 5-bromouracils by compounds similar to this compound, like 1-benzyl-1,4-dihydronicotinamide. This suggests potential applications in chemical reactions involving electron transfer processes (Sako, Hirota, & Maki, 1983).

Bioorganic Chemistry

In bioorganic chemistry, the synthesis of analogs of this compound, like 5-nitronicotinamide, has shown significant anticoccidial activity, indicating its potential use in developing new therapeutic agents (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Radiochemistry

The compound has been used in radiochemistry for the synthesis of radio-labeled compounds, like 5-[123I] iodonicotinamide, suggesting its use in studying biodistribution and brain accumulation in medical imaging (Bergström et al., 1993).

Pharmacological Research

In pharmacological research, N-benzyl substitution in phenethylamine structural class has shown an increase in binding affinity and functional activity at certain receptors, indicating its potential for developing new pharmaceuticals (Hansen et al., 2014).

Mechanism of Action

Target of Action

N-Benzyl-5-bromonicotinamide primarily targets the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that regulates various cellular functions.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its target, it may influence pathways involving ADP-ribosylation of proteins. This process can affect various cellular functions, including DNA repair, transcription, cell signaling, and apoptosis .

Result of Action

Given its target, it may influence processes regulated by protein ADP-ribosylation, potentially affecting cellular functions such as DNA repair, transcription, and cell signaling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, this compound is typically stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxygen or moisture.

Safety and Hazards

N-benzyl-5-bromonicotinamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

As N-benzyl-5-bromonicotinamide is a relatively new compound, its potential applications and future directions are still under exploration. It could potentially be used in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems .

properties

IUPAC Name

N-benzyl-5-bromopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-12-6-11(8-15-9-12)13(17)16-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVYYGDKDNYJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356865
Record name N-benzyl-5-bromonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303031-43-8
Record name N-benzyl-5-bromonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-bromo-N-(phenylmethyl)pyridine-3-carboxamide was synthesized according to the procedure described above from 5-bromonicotinic acid and benzylamine. Yield 90%. 1H NMR (400 MHz, CDCl3): 8.83 (d, 1H), 8.72 (d, 1H), 8.25 (t, 1H), 7.30 (m, 5H), 6.58 (br s, 1H), 4.62 (d, 2H); MS (EI) for C13H11N2OBr: 291 (MH+).
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